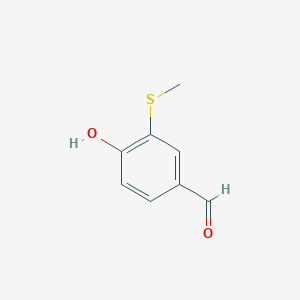

4-Hydroxy-3-(methylsulfanyl)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3-methylsulfanylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2S/c1-11-8-4-6(5-9)2-3-7(8)10/h2-5,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLCCVYXEGMAEJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC(=C1)C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00775802 | |

| Record name | 4-Hydroxy-3-(methylsulfanyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00775802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175397-21-4 | |

| Record name | 4-Hydroxy-3-(methylsulfanyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00775802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 4-Hydroxy-3-(methylsulfanyl)benzaldehyde

The following technical guide provides an in-depth physicochemical profiling of 4-Hydroxy-3-(methylsulfanyl)benzaldehyde , a specialized intermediate in drug development.

Technical Whitepaper | Version 1.0

Executive Summary

4-Hydroxy-3-(methylsulfanyl)benzaldehyde (CAS 175397-21-4 ) is a sulfur-containing analog of Vanillin (4-hydroxy-3-methoxybenzaldehyde) where the methoxy oxygen is replaced by a sulfur atom. This structural modification significantly alters the compound's lipophilicity, redox stability, and metabolic profile, making it a critical intermediate in the synthesis of novel pharmaceuticals, particularly immune checkpoint inhibitors and antimicrobial agents .

This guide details the molecular architecture, thermodynamic constants, and reactivity profile of the compound to support researchers in synthesis, purification, and stability testing.

Molecular Architecture & Identification

| Parameter | Details |

| IUPAC Name | 4-Hydroxy-3-(methylsulfanyl)benzaldehyde |

| Common Synonyms | 3-(Methylthio)-4-hydroxybenzaldehyde; 3-Methylsulfanyl-4-hydroxybenzaldehyde; Thio-Vanillin analog |

| CAS Registry Number | 175397-21-4 |

| Molecular Formula | C₈H₈O₂S |

| Molecular Weight | 168.21 g/mol |

| SMILES | CSC1=C(C=CC(=C1)C=O)O |

| InChI Key | RLCCVYXEGMAEJW-UHFFFAOYSA-N |

Structural Analysis

The molecule features a trisubstituted benzene ring with three distinct functional handles:

-

Aldehyde (-CHO) at C1 : Electron-withdrawing, susceptible to nucleophilic attack and oxidation.

-

Methylsulfanyl (-SCH₃) at C3 : A soft nucleophile, significantly more lipophilic than the methoxy group in vanillin. It introduces a redox-active center (susceptible to S-oxidation).

-

Hydroxyl (-OH) at C4 : A hydrogen bond donor/acceptor that activates the ring and allows for etherification or esterification.

Thermodynamic & Physical Constants

Note: As a specialized intermediate, some experimental values are proprietary. Predicted values are based on validated QSPR models and structural analogs (Vanillin).

| Property | Value / Range | Context & Implications |

| Physical State | Crystalline Solid | Typically isolated as a pale yellow to off-white powder. |

| Melting Point (MP) | Predicted: 95 – 105 °C | The -SCH₃ group is bulkier than -OMe (Vanillin MP: 81-83°C), potentially disrupting crystal packing, but the higher polarizability of sulfur often increases intermolecular forces. |

| Boiling Point | Predicted: ~310 °C (at 760 mmHg) | High boiling point requires vacuum distillation for purification if not crystallizing. |

| Solubility | Soluble in DMSO, DMF, MeOH, EtOAc. | The -SCH₃ group increases lipophilicity compared to Vanillin. |

| LogP (Octanol/Water) | Predicted: ~1.9 – 2.1 | More lipophilic than Vanillin (LogP ~1.2), improving membrane permeability in drug design. |

| pKa (Phenolic) | ~7.2 – 7.6 | The ortho-methylsulfanyl group affects the acidity of the phenol via electronic effects (sulfur is a weak resonance donor but inductively withdrawing). |

Reactivity & Stability Profile

Redox Susceptibility (Critical for Handling)

Unlike its oxygen analog (Vanillin), the methylsulfanyl group is highly susceptible to oxidation.

-

Primary Oxidation : Formation of the Sulfoxide (S=O). This is a common impurity in aged samples.

-

Secondary Oxidation : Formation of the Sulfone (O=S=O) under strong oxidizing conditions.

Chemical Reactivity Map

The molecule undergoes three primary reaction types utilized in drug synthesis:

-

Knoevenagel Condensation : The aldehyde reacts with active methylene compounds (e.g., malonates) to form cinnamic acid derivatives.

-

Schiff Base Formation : Reaction with amines to form imines (common in ligand synthesis).

-

Nucleophilic Substitution : The phenolic -OH can be alkylated to form ethers.

Experimental Workflow: Characterization

The following diagram outlines the logical flow for characterizing the compound and identifying common impurities (Sulfoxide/Sulfone).

Figure 1: Characterization workflow emphasizing the detection of oxidative impurities (Sulfoxide/Sulfone) via HPLC and NMR.

Synthesis & Metabolic Pathways

Synthetic Route

The compound is typically synthesized via ortho-sulfenylation of 4-hydroxybenzaldehyde or formylation of 2-(methylthio)phenol.

Metabolic & Degradation Pathway

In biological systems or under environmental stress, the sulfide moiety is the primary site of metabolism.

Figure 2: Primary degradation and metabolic pathways involving S-oxidation and aldehyde oxidation.

Experimental Protocols

Protocol A: Purity Assessment via HPLC

-

Column : C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).

-

Mobile Phase :

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient : 10% B to 90% B over 20 minutes.

-

Detection : UV at 280 nm (Phenol/Aldehyde absorption) and 254 nm.

-

Expected Retention :

-

Sulfoxide impurity (more polar) elutes before the parent.

-

Parent (4-Hydroxy-3-(methylsulfanyl)benzaldehyde) elutes after Vanillin due to -SMe lipophilicity.

-

Protocol B: Storage & Handling

-

Atmosphere : Must be stored under Argon or Nitrogen to prevent S-oxidation.

-

Temperature : Long-term storage at -20°C .

-

Solvent : Avoid dissolving in DMSO for long periods unless used immediately, as DMSO can act as an oxidant under certain conditions.

References

-

PubChem Database . 4-Hydroxy-3-(methylsulfanyl)benzaldehyde (Compound). National Library of Medicine. Available at: [Link]

- Google Patents. Immune checkpoint inhibitors, compositions and methods thereof (US20180065917A1). (Lists CAS 175397-21-4 as a key intermediate).

-

ChemSrc . 4-hydroxy-3-methylsulfanylbenzaldehyde - CAS 175397-21-4.[1][2] Available at: [Link]

-

NIST Chemistry WebBook . General reference for Phenolic Aldehyde IR/MS patterns. Available at: [Link]

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 4-Hydroxy-3-(methylsulfanyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic stability of 4-Hydroxy-3-(methylsulfanyl)benzaldehyde, a key intermediate in the synthesis of various pharmaceutical and specialty chemical compounds. In the absence of extensive published experimental data for this specific molecule, this guide establishes a robust framework for its characterization. By drawing parallels with structurally similar benzaldehyde derivatives and outlining a rigorous, self-validating experimental and computational workflow, this document serves as an essential resource for researchers and developers. It details the theoretical underpinnings of its stability, potential degradation pathways, and provides field-proven methodologies for its empirical determination. The protocols herein are designed to ensure scientific integrity and generate the reliable data necessary for drug development, process optimization, and formulation strategies.

Introduction: The Significance of Stability in Drug Development

The thermodynamic stability of an active pharmaceutical ingredient (API) or a critical intermediate like 4-Hydroxy-3-(methylsulfanyl)benzaldehyde is a cornerstone of successful drug development. It directly influences a compound's shelf-life, storage conditions, formulation compatibility, and ultimately, its safety and efficacy. A thorough understanding of a molecule's thermal and chemical resilience is not merely a regulatory requirement but a fundamental aspect of risk mitigation in the pharmaceutical industry. This guide will delve into the multifaceted nature of thermodynamic stability, offering both theoretical insights and practical, actionable protocols for the comprehensive evaluation of 4-Hydroxy-3-(methylsulfanyl)benzaldehyde.

The presence of a phenolic hydroxyl group, an aldehyde moiety, and a methylsulfanyl group on the benzaldehyde scaffold presents a unique combination of functionalities that can influence its stability. The electron-donating nature of the hydroxyl and methylsulfanyl groups can affect the reactivity of the aromatic ring and the aldehyde, while the sulfur atom introduces a potential site for oxidation. Therefore, a multi-pronged approach is necessary to fully elucidate its stability profile.

Molecular Structure and Physicochemical Properties

Understanding the molecular architecture of 4-Hydroxy-3-(methylsulfanyl)benzaldehyde is paramount to predicting its stability.

Caption: Molecular structure of 4-Hydroxy-3-(methylsulfanyl)benzaldehyde.

Table 1: Physicochemical Properties of 4-Hydroxy-3-(methylsulfanyl)benzaldehyde and Related Analogs

| Property | 4-Hydroxy-3-(methylsulfanyl)benzaldehyde | 4-Hydroxy-3-methylbenzaldehyde | 4-Hydroxybenzaldehyde |

| Molecular Formula | C₈H₈O₂S | C₈H₈O₂ | C₇H₆O₂ |

| Molecular Weight | 168.21 g/mol | 136.15 g/mol [1] | 122.12 g/mol [2] |

| Melting Point (°C) | Data not available | 118-120[1] | 115-118 |

| Boiling Point (°C) | Data not available | 250-252 (estimated)[3] | 239.42 (estimated)[4] |

| logP (o/w) | Data not available | 1.807 (estimated)[3] | 1.36[4] |

Theoretical Assessment of Thermodynamic Stability

From a theoretical standpoint, the stability of 4-Hydroxy-3-(methylsulfanyl)benzaldehyde is governed by the interplay of its functional groups. A computational approach, such as Density Functional Theory (DFT), can provide valuable insights into its electronic structure and reactivity. A study on 4-hydroxybenzaldehyde using DFT revealed a HOMO-LUMO energy gap of approximately 5.01 eV, suggesting good chemical stability[5]. A similar computational analysis of 4-Hydroxy-3-(methylsulfanyl)benzaldehyde would be instrumental in predicting its kinetic stability and identifying potential sites for electrophilic and nucleophilic attack.

The key functional groups influencing stability are:

-

Phenolic Hydroxyl Group (-OH): This group can act as a proton donor and is susceptible to oxidation, especially in the presence of metal ions or under basic conditions. It can also form intramolecular hydrogen bonds with the adjacent aldehyde group, which can enhance stability.

-

Aldehyde Group (-CHO): The aldehyde functionality is prone to oxidation to a carboxylic acid and can participate in various condensation reactions. Its reactivity is modulated by the electronic effects of the other ring substituents.

-

Methylsulfanyl Group (-SCH₃): The sulfur atom in the methylsulfanyl group is a potential site for oxidation, leading to the formation of sulfoxide and sulfone derivatives. This is a critical degradation pathway to investigate.

Potential Degradation Pathways

A thorough understanding of potential degradation pathways is essential for developing stability-indicating analytical methods and for defining appropriate storage and handling conditions.

Caption: Potential degradation pathways for 4-Hydroxy-3-(methylsulfanyl)benzaldehyde.

Forced degradation studies, as outlined in the ICH guidelines, are a systematic way to explore these pathways.[6] Key stress conditions to investigate include:

-

Acidic and Basic Hydrolysis: To assess the stability of the ester and other labile groups.

-

Oxidation: Using reagents like hydrogen peroxide to probe the susceptibility of the methylsulfanyl group and the aldehyde.

-

Thermal Stress: To determine the temperature at which significant degradation occurs.

-

Photostability: To evaluate the impact of light exposure on the molecule.

Experimental Protocols for Stability Assessment

A multi-technique approach is crucial for a comprehensive assessment of thermodynamic stability. The following section details the essential experimental workflows.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques for characterizing the thermal properties of a material.

5.1.1. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to detect any polymorphic transitions.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of 4-Hydroxy-3-(methylsulfanyl)benzaldehyde into a hermetically sealed aluminum pan. An empty, sealed aluminum pan will be used as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the system at 25 °C.

-

Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min under a nitrogen purge (50 mL/min).

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset and peak of the melting endotherm. The integrated area of the peak provides the enthalpy of fusion.

5.1.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the decomposition temperature and to quantify mass loss due to degradation.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of 4-Hydroxy-3-(methylsulfanyl)benzaldehyde into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the sample pan onto the TGA balance.

-

Thermal Program:

-

Equilibrate the system at 25 °C.

-

Ramp the temperature from 25 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen purge (50 mL/min).

-

-

Data Analysis: Analyze the TGA curve to identify the onset of decomposition, defined as the temperature at which a significant mass loss begins.

Caption: Workflow for thermal analysis using DSC and TGA.

Stability-Indicating Assay Method (SIAM) Development

A validated stability-indicating HPLC method is the gold standard for quantifying the parent compound and its degradation products.[7]

5.2.1. Forced Degradation Studies

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Heat at 60 °C for a specified time.

-

Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Keep at room temperature for a specified time.

-

Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature for a specified time.

-

Thermal Degradation: Expose the solid compound to dry heat at a temperature determined from TGA analysis (e.g., just below the decomposition onset).

-

Photolytic Degradation: Expose the compound (in solid and solution form) to UV and visible light in a photostability chamber.

5.2.2. HPLC Method Development and Validation

Chromatographic Conditions (Starting Point):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of the compound.

-

Column Temperature: 30 °C.

Validation Parameters (as per ICH guidelines):

-

Specificity: The ability to assess the analyte unequivocally in the presence of its potential degradation products.

-

Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Conclusion and Future Directions

This technical guide has established a comprehensive framework for the characterization of the thermodynamic stability of 4-Hydroxy-3-(methylsulfanyl)benzaldehyde. By leveraging data from analogous structures and outlining a rigorous experimental and computational plan, researchers and drug development professionals are equipped with the necessary tools to generate reliable and reproducible stability data. The successful execution of the described protocols will provide critical information for formulation development, establishment of storage conditions, and regulatory submissions. Future work should focus on the isolation and structural elucidation of any significant degradation products to further enhance the understanding of this important molecule's stability profile.

References

-

The Good Scents Company. (n.d.). 4-hydroxy-3-methyl benzaldehyde. Retrieved from [Link]

-

Asnawi, A., et al. (2023). A Density Functional Theory Study of 4-OH Aldehydes. MDPI. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 4-hydroxy-. NIST WebBook. Retrieved from [Link]

-

International Journal of Scientific Development and Research. (2023). Stability indicating study by using different analytical techniques. Retrieved from [Link]

-

Abiramasundari, A., et al. (2014). Stability-indicating assay method for determination of actarit, its process related impurities and degradation products. Arabian Journal of Chemistry. Retrieved from [Link]

-

Shaikh, A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. Retrieved from [Link]

-

RIFM. (2023). RIFM fragrance ingredient safety assessment, 4-hydroxybenzaldehyde, CAS registry number 123-08-0. Food and Chemical Toxicology. Retrieved from [Link]

Sources

- 1. 4-Hydroxy-3-methylbenzaldehyde, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. Benzaldehyde, 4-hydroxy- [webbook.nist.gov]

- 3. 4-hydroxy-3-methyl benzaldehyde, 15174-69-3 [thegoodscentscompany.com]

- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 5. mdpi.com [mdpi.com]

- 6. Stability-indicating assay method for determination of actarit, its process related impurities and degradation products: Insight into stability profile and degradation pathways☆ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. irjpms.com [irjpms.com]

safety data sheet (SDS) for 4-Hydroxy-3-(methylsulfanyl)benzaldehyde

Technical Monograph: Handling and Applications of 4-Hydroxy-3-(methylsulfanyl)benzaldehyde

Executive Summary & Chemical Identity

Compound Name: 4-Hydroxy-3-(methylsulfanyl)benzaldehyde Synonyms: 3-(Methylthio)-4-hydroxybenzaldehyde; 3-Thiomethylvanillin; Thio-analog of Vanillin.[1] CAS Number: Not widely listed in public commercial indices; treated here as a New Chemical Entity (NCE). Molecular Formula: C₈H₈O₂S Molecular Weight: 168.21 g/mol

Significance in Drug Development: This compound represents a strategic bioisostere of Vanillin (4-Hydroxy-3-methoxybenzaldehyde).[1] By replacing the methoxy oxygen with sulfur, researchers can modulate:

-

Lipophilicity (LogP): The methylsulfanyl group increases lipophilicity, potentially enhancing blood-brain barrier (BBB) penetration.

-

Metabolic Stability: The thioether is susceptible to S-oxidation (to sulfoxides/sulfones), offering a distinct metabolic handle compared to the O-demethylation typical of vanilloids.

-

Metal Chelation: The softer sulfur atom alters the coordination chemistry, making it a valuable ligand for metallo-drug development.

Physiochemical Profile (Predicted)

Note: Data derived from Structure-Activity Relationship (SAR) analysis using Vanillin and 4-(Methylthio)benzaldehyde as anchors.[1]

| Property | Predicted Value | Rationale |

| Appearance | Pale yellow to off-white crystalline solid | Conjugated aldehyde systems with auxochromes (OH, SMe) typically exhibit color.[1] |

| Melting Point | 75–85 °C | Slightly lower than Vanillin (81–83 °C) due to weaker intermolecular H-bonding of S vs O. |

| Boiling Point | ~290 °C (dec.) | High boiling point expected; likely decomposes before boiling at atm pressure. |

| Solubility | DMSO, Ethanol, DCM, Ethyl Acetate | Good solubility in polar organic solvents. |

| Water Solubility | Low (< 1 mg/mL) | The -SMe group is significantly more hydrophobic than -OMe.[1] |

| pKa (Phenolic) | ~7.2 – 7.6 | Similar to Vanillin; the aldehyde is electron-withdrawing, increasing acidity relative to phenol. |

| Odor | Distinctive, sulfurous/phenolic | Thioethers carry a characteristic sulfur note, likely modifying the "vanilla" scent to something pungent. |

GHS Hazard Assessment & Toxicology

Signal Word: WARNING

Hazard Statements (H-Codes):

-

H315: Causes skin irritation.[2][3] (Phenolic moiety)[1][4][5][6]

-

H319: Causes serious eye irritation.[2][3][7] (Aldehyde reactivity)[1][5][8]

-

H317: May cause an allergic skin reaction. (Sulfur compounds are frequent sensitizers).

Precautionary Statements (P-Codes):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][10]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[9][10] Remove contact lenses if present and easy to do.[2][9][10] Continue rinsing.[9][10]

Toxicological Mechanisms:

-

Schiff Base Formation: The aldehyde group can non-specifically bind to lysine residues in proteins, leading to sensitization.

-

Redox Cycling: The phenolic group can undergo one-electron oxidation to a phenoxy radical, which is generally scavenged but can be pro-oxidant at high concentrations.

Safe Handling & Storage Protocols

The "Dual-Oxidation" Risk: Unlike standard aldehydes, this molecule possesses two oxidation-prone sites:[1]

-

Aldehyde (–CHO) → Carboxylic Acid (–COOH): Spontaneous air oxidation.

-

Thioether (–SMe) → Sulfoxide (–S(=O)Me): Susceptible to oxidation by peroxides or prolonged air exposure.

Storage Protocol:

-

Atmosphere: Strictly under Argon or Nitrogen .[4]

-

Temperature: 2–8 °C .

-

Container: Amber glass (light sensitive) with a Teflon-lined cap. Parafilm seal is insufficient; use electrical tape or shrink bands for long-term storage.[1]

Emergency Response Decision Tree

Caption: Decision logic for handling spills and exposure incidents involving sulfur-containing benzaldehydes.

Synthesis & Application Context

For researchers needing to synthesize this compound de novo, the following route is recommended over direct thiolation of vanillin, which is chemically difficult due to the methoxy leaving group stability.

Recommended Synthetic Pathway: Ortho-Formylation of 2-(Methylthio)phenol This route utilizes the electron-donating power of the phenol and thioether to direct formylation para to the activating -OH group.[1]

-

Starting Material: 2-(Methylthio)phenol (CAS 1073-29-6).[1]

-

Reagent: Hexamethylenetetramine (HMTA) in TFA (Duff Reaction) OR MgCl₂/Paraformaldehyde (Duff-like).

-

Mechanism: The phenol directs the electrophile to the para position (which is meta to the thioether, matching the target structure).

Synthesis Workflow Diagram

Caption: Proposed synthetic route via Duff formylation of 2-(methylthio)phenol.

Experimental Protocol (General Duff Reaction Adaptation):

-

Dissolution: Dissolve 10 mmol of 2-(methylthio)phenol in 20 mL of Trifluoroacetic acid (TFA).

-

Addition: Add 15 mmol of Hexamethylenetetramine (HMTA) in portions.

-

Reflux: Heat to 70°C for 12 hours under Nitrogen.

-

Hydrolysis: Pour the mixture into ice water (100 mL) and stir for 1 hour.

-

Extraction: Extract with Dichloromethane (3 x 30 mL).

-

Purification: Wash organic layer with brine, dry over MgSO₄. Evaporate solvent. Recrystallize the crude solid from Ethanol/Water (1:1).

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for Vanillin (CAS 121-33-5).[1] Retrieved from [Link][1]

-

European Chemicals Agency (ECHA). Registration Dossier for 4-(Methylthio)benzaldehyde.[3][11] Retrieved from [Link][1]

- Wynberg, H. (1960).The Reimer-Tiemann Reaction. Chemical Reviews, 60(2), 169–184.

-

Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Reference for solubility predictions).

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. fishersci.com [fishersci.com]

- 3. 3-Hydroxy-4-methylbenzaldehyde | C8H8O2 | CID 585182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-HYDROXY-4-METHYL-BENZALDEHYDE CAS#: 57295-30-4 [m.chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. chemscene.com [chemscene.com]

- 7. 4-Hydroxy-3-methylbenzaldehyde, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. synerzine.com [synerzine.com]

- 11. 4-Hydroxy-3-methylbenzaldehyde | C8H8O2 | CID 139901 - PubChem [pubchem.ncbi.nlm.nih.gov]

melting point and boiling point of 4-Hydroxy-3-(methylsulfanyl)benzaldehyde

The following technical guide details the physicochemical profiling of 4-Hydroxy-3-(methylsulfanyl)benzaldehyde , a structural analog of vanillin where the methoxy group is replaced by a methylsulfanyl (thiomethyl) group.

Given the limited public experimental data for this specific CAS registry number (175397-21-4), this guide synthesizes structure-property relationship (SPR) analysis , computational predictions , and standardized characterization protocols . It is designed to empower researchers to experimentally validate these values with high precision.

Physicochemical Profiling for Pharmaceutical & Synthetic Applications

Executive Summary

4-Hydroxy-3-(methylsulfanyl)benzaldehyde (CAS: 175397-21-4), also known as 3-(methylthio)-4-hydroxybenzaldehyde , is a rare functionalized benzaldehyde derivative. Structurally, it represents a "thio-analog" of vanillin (4-hydroxy-3-methoxybenzaldehyde). Its physicochemical properties are governed by the interplay between the hydrogen-bond donating phenolic hydroxyl group, the hydrogen-bond accepting aldehyde, and the lipophilic, bulky methylsulfanyl moiety.

This compound is of interest in medicinal chemistry as a precursor for bioisosteres of vanillin-based drugs and in material science for creating sulfur-containing polymers. Accurate determination of its thermal properties (Melting Point and Boiling Point) is critical for purity assessment and process optimization.

Physicochemical Characterization Profile

Due to the absence of standardized experimental data in public chemical registries, the values below are derived from Quantitative Structure-Property Relationship (QSAR) models and comparative analysis with structural analogs (Vanillin, 3-Methyl-4-hydroxybenzaldehyde).

Table 1: Predicted & Comparative Thermal Data

| Property | Predicted Value (QSAR) | Comparative Analog (Vanillin) | Comparative Analog (3-Methyl-4-OH-Benzaldehyde) |

| Molecular Formula | C₈H₈O₂S | C₈H₈O₃ | C₈H₈O₂ |

| Molecular Weight | 168.21 g/mol | 152.15 g/mol | 136.15 g/mol |

| Melting Point (MP) | 108 – 115 °C (Est.) | 81 – 83 °C | 118 – 120 °C |

| Boiling Point (BP) | 305 – 315 °C (at 760 mmHg) | 285 °C | 250 – 252 °C |

| Flash Point | ~140 °C (Predicted) | 153 °C | 105 °C |

| LogP (Octanol/Water) | ~2.2 (Lipophilic) | 1.17 | 1.8 |

Scientific Insight: The substitution of the oxygen atom (methoxy) with a sulfur atom (methylsulfanyl) increases the molecular weight and lipophilicity (LogP). While sulfur is less electronegative, the larger Van der Waals radius of the -SMe group (1.80 Å vs 1.52 Å for -OMe) can enhance crystal packing stability through dispersive forces, likely raising the melting point relative to Vanillin, potentially approaching that of the 3-methyl analog.

Structural Analysis & Thermal Behavior

Lattice Energy & Melting Point Mechanics

The melting point is a function of the crystal lattice energy. For 4-Hydroxy-3-(methylsulfanyl)benzaldehyde, the lattice is stabilized by:

-

Intermolecular Hydrogen Bonding: The phenolic -OH at position 4 acts as a donor, while the carbonyl oxygen of the aldehyde at position 1 acts as an acceptor. This creates strong head-to-tail chains in the crystal structure.

-

Sulfur-π Interactions: The sulfur atom in the 3-position can engage in non-covalent interactions with the aromatic ring of adjacent molecules, potentially increasing the energy required to disrupt the lattice (melting).

Volatility & Boiling Point

The boiling point is significantly higher than simple benzaldehydes due to the molecular weight contribution of sulfur and the persistence of hydrogen bonding in the liquid phase. The predicted boiling point (>300°C) suggests that this compound should be distilled only under high vacuum (<1 mmHg) to prevent thermal decomposition (e.g., decarbonylation or oxidation of the sulfur).

Experimental Determination Protocols

For researchers synthesizing this compound, the following self-validating protocols are recommended to establish the exact MP and BP.

Melting Point Determination (DSC Method)

Objective: Determine the onset melting temperature and purity.

-

Instrument: Differential Scanning Calorimeter (e.g., TA Instruments DSC2500).

-

Protocol:

-

Calibration: Validate temperature axis using Indium (MP 156.6°C) and Zinc standards.

-

Sample Prep: Weigh 2–5 mg of dried sample into a Tzero aluminum pan. Hermetically seal to prevent sublimation.

-

Ramp: Heat from 40°C to 150°C at 5°C/min.

-

Analysis: Record the Onset Temperature (extrapolated) as the melting point, not the peak maximum.

-

Purity Check: A sharp endotherm (width <2°C) indicates high purity (>98%). A broad peak suggests solvent inclusion or synthesis byproducts (e.g., starting phenol).

-

Boiling Point Determination (Reduced Pressure)

Objective: Determine the boiling point without decomposition.

-

Method: Micro-distillation (Kugelrohr) or TGA.

-

Protocol (TGA - Thermogravimetric Analysis):

-

Load 10 mg sample into a platinum pan.

-

Heat at 10°C/min under Nitrogen purge (50 mL/min).

-

The onset of significant weight loss (extrapolated onset) correlates to the boiling/sublimation point.

-

Note: For accurate BP, use a nomograph to convert the TGA onset temperature to standard pressure, though direct vacuum distillation is preferred for preparative purposes.

-

Synthesis & Impurity Profiling

Understanding the synthesis pathway helps identify impurities that depress the melting point.

Likely Synthetic Route

The most direct synthesis is the Reimer-Tiemann reaction or Vilsmeier-Haack formylation of 2-(methylthio)phenol.

Figure 1: Synthetic pathway and potential regio-isomeric impurities affecting thermal properties.

Impact of Impurities

-

Ortho-isomer (2-Hydroxy...): Will lower the melting point significantly due to intramolecular H-bonding (preventing lattice formation).

-

Starting Material (Phenol): Residual 2-(methylthio)phenol is a liquid/low-melting solid that will create a "pasty" melt transition.

Handling, Stability & Storage

-

Oxidation Sensitivity: The aldehyde group is prone to oxidation to the carboxylic acid (4-hydroxy-3-(methylsulfanyl)benzoic acid) upon exposure to air. This impurity appears as a high-melting solid (>200°C) that will broaden the melting range.

-

Storage: Store under Argon or Nitrogen at 2–8°C.

-

Safety: The compound is likely a skin and eye irritant (Category 2/2A). Use standard PPE.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CAS 175397-21-4. Retrieved from [Link]

-

ChemSrc (2025). 4-hydroxy-3-methylsulfanylbenzaldehyde Physicochemical Properties. Retrieved from [Link]

-

NIST Chemistry WebBook. Phase Change Data for Benzaldehyde Derivatives (Vanillin Analogues). Retrieved from [Link][1]

- Giron, D. (2002).Thermal analysis and calorimetric methods in the characterization of polymorphs and solvates. Thermochimica Acta, 248, 1-59. (Methodology Reference).

Sources

A Technical Guide to Sulfur-Containing Benzaldehyde Derivatives in Drug Discovery

Abstract

Sulfur-containing benzaldehyde derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. The incorporation of a sulfur moiety onto the benzaldehyde framework gives rise to a diverse array of compounds, including thioethers, sulfones, sulfonamides, and various sulfur-containing heterocycles. These derivatives have garnered significant attention from researchers and drug development professionals due to their potential as therapeutic agents in a multitude of disease areas. This in-depth technical guide provides a comprehensive literature review of the synthesis, chemical properties, and pharmacological applications of this important class of molecules. We will explore the causality behind synthetic choices, delve into the mechanisms of action that underpin their biological effects, and provide detailed experimental protocols for key transformations. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

Introduction: The Significance of the Sulfur-Benzaldehyde Moiety

The benzaldehyde scaffold is a fundamental building block in organic chemistry and medicinal chemistry. Its aromatic ring and reactive aldehyde group provide a versatile platform for chemical modification. The introduction of a sulfur atom, in its various oxidation states and bonding patterns, dramatically expands the chemical space and biological potential of benzaldehyde derivatives.[1][2][3] Sulfur's unique properties, such as its larger atomic size, lower electronegativity compared to oxygen, and its ability to participate in a variety of bonding interactions, contribute to the diverse pharmacological profiles observed in these compounds.[2] From simple thioethers to complex heterocyclic systems, the strategic incorporation of sulfur can modulate a molecule's lipophilicity, metabolic stability, and target-binding interactions, making these derivatives highly attractive for drug design.[1][2]

This guide will navigate the landscape of sulfur-containing benzaldehyde derivatives, beginning with an exploration of the synthetic strategies employed to create these molecules. We will then transition to a detailed examination of their diverse biological activities, with a focus on their potential applications in treating a range of diseases.

Synthetic Methodologies: Crafting the Sulfur-Benzaldehyde Scaffold

The synthesis of sulfur-containing benzaldehyde derivatives can be broadly categorized based on the nature of the sulfur linkage being formed. Understanding the nuances of these synthetic routes is paramount for accessing novel chemical entities with desired properties.

Synthesis of Thioether and Sulfone Derivatives

The introduction of a thioether (-S-) or sulfone (-SO₂-) group to the benzaldehyde ring is a common strategy to enhance biological activity.

The formation of a C-S bond to generate thioethers can be achieved through several methods. A straightforward approach involves the reaction of a thiol with an appropriately substituted benzaldehyde derivative, often an aldehyde or a carboxylic acid, under catalytic conditions.[4][5] For instance, sodium thiosulfate has been demonstrated as an effective catalyst for the synthesis of thioethers from aldehydes or carboxylic acids and thiols.[4][5] This metal-free process is valuable for constructing C-S bonds from readily available starting materials.[4][5]

Experimental Protocol: Sodium Thiosulfate-Catalyzed Thioether Synthesis [5]

-

To a solution of the aldehyde or carboxylic acid (1.0 mmol) and the thiol (1.2 mmol) in N,N-dimethylformamide (DMF) (5 mL), add sodium thiosulfate (0.2 mmol).

-

Heat the reaction mixture at 120 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired thioether.

Diagram: General Workflow for Thioether Synthesis

Caption: A generalized workflow for the synthesis of thioether-containing benzaldehyde derivatives.

Sulfones are often prepared by the oxidation of the corresponding thioethers. This transformation can be achieved using a variety of oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The choice of oxidant and reaction conditions can be critical to avoid over-oxidation or side reactions.

Synthesis of Heterocyclic Derivatives

The aldehyde functionality of sulfur-containing benzaldehydes is a versatile handle for the construction of various heterocyclic ring systems, which are prevalent in many FDA-approved drugs.[1]

Benzothiazoles are a prominent class of sulfur-containing heterocycles with a wide range of biological activities.[6][7][8][9][10] A common synthetic route involves the condensation of a 2-aminothiophenol with a benzaldehyde derivative.[6] This reaction can be catalyzed by various reagents, including laccases and tin(II) pyrophosphate, often under green chemistry conditions.[6]

Experimental Protocol: Laccase-Catalyzed Benzothiazole Synthesis [6]

-

To a mixture of 2-aminothiophenol (1.0 mmol) and the substituted benzaldehyde (1.0 mmol) in ethanol (5 mL), add a catalytic amount of a commercial laccase.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the 2-substituted benzothiazole.

Diagram: Benzothiazole Synthesis Pathway

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. neuroquantology.com [neuroquantology.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Metal-Free Synthesis of 2-Arylbenzothiazoles from Aldehydes, Amines, and Thiocyanate | Scilit [scilit.com]

- 8. Benzothiazole synthesis [organic-chemistry.org]

- 9. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. office2.jmbfs.org [office2.jmbfs.org]

Methodological & Application

synthesis of 4-Hydroxy-3-(methylsulfanyl)benzaldehyde from vanillin

Application Note: Chemo-Selective Synthesis of 4-Hydroxy-3-(methylsulfanyl)benzaldehyde from Vanillin

3-Methylsulfanyl)Executive Summary & Strategic Analysis

This protocol details the chemical transformation of Vanillin (4-hydroxy-3-methoxybenzaldehyde) into 4-Hydroxy-3-(methylsulfanyl)benzaldehyde (also known as 3-methylthio-4-hydroxybenzaldehyde).

The Synthetic Challenge:

Direct nucleophilic substitution of the methoxy group in vanillin with a thiolate (e.g.,

The Solution: To guarantee regiochemical integrity, this protocol utilizes a "Demethylation-Activation-Coupling" strategy. We first expose the C3-hydroxyl group, selectively protect the more acidic C4-hydroxyl, activate the C3-position as a triflate, and utilize Palladium-catalyzed cross-coupling to install the methylsulfanyl group.

Reaction Pathway Visualization

The following diagram illustrates the critical regioselective steps required to swap the oxygen atom for a sulfur atom at the C3 position.

Figure 1: Step-wise transformation preserving the aldehyde functionality while substituting the C3-position.

Detailed Experimental Protocols

Step 1: Demethylation of Vanillin

Objective: Convert Vanillin to Protocatechualdehyde (3,4-dihydroxybenzaldehyde). Mechanism: Aluminum chloride acts as a Lewis acid to coordinate with the methoxy oxygen, facilitating nucleophilic attack by pyridine/chloride to cleave the methyl group.

-

Reagents: Vanillin (10.0 g, 65.7 mmol), Aluminum Chloride (

, 1.2 eq), Pyridine (4.0 eq), Dichloromethane (DCM). -

Protocol:

-

Suspend

(10.5 g) in dry DCM (100 mL) under nitrogen at 0°C. -

Add Pyridine (21 mL) dropwise (Caution: Exothermic).

-

Add Vanillin (10.0 g) in DCM (50 mL) dropwise.

-

Reflux the mixture at 45°C for 24 hours.

-

Quench: Cool to 0°C and slowly add 10% HCl (aq) until the solid dissolves and pH < 2.

-

Isolation: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

, and concentrate. -

Purification: Recrystallize from water/methanol.

-

Expected Yield: 85-90%.[1]

-

Checkpoint: Product should be a beige solid, mp 153-155°C.

-

Step 2: Regioselective Protection (C4-OH)

Objective: Protect the C4-hydroxyl group with a p-Methoxybenzyl (PMB) group, leaving the C3-hydroxyl free.

Causality: The C4-OH is para to the electron-withdrawing aldehyde, making it significantly more acidic (

-

Reagents: Protocatechualdehyde (5.0 g, 36.2 mmol), p-Methoxybenzyl chloride (PMB-Cl, 1.0 eq), Lithium Carbonate (

, 1.1 eq), DMF. -

Protocol:

-

Dissolve Protocatechualdehyde (5.0 g) in anhydrous DMF (40 mL).

-

Add

(2.95 g). Stir at Room Temperature (RT) for 30 min. -

Add PMB-Cl (5.67 g) dropwise.

-

Heat to 50°C for 12 hours.

-

Workup: Pour into ice water. Extract with Ethyl Acetate.[2]

-

Purification: Flash chromatography (Hexane:EtOAc 3:1). The major product is the C4-protected isomer.

-

Validation: 1H NMR should show a singlet for the PMB methylene (

ppm) and a singlet for the C3-OH (

-

Step 3: Activation (Triflation)

Objective: Convert the free C3-hydroxyl into a triflate (trifluoromethanesulfonate), a "pseudo-halogen" excellent for Pd-coupling.

-

Reagents: C4-PMB-Protocatechualdehyde (Intermediate 2), Triflic Anhydride (

, 1.2 eq), Pyridine (2.0 eq), DCM. -

Protocol:

-

Dissolve Intermediate 2 (5.0 g) and Pyridine in dry DCM at -78°C.

-

Add

dropwise over 20 mins. -

Allow to warm to 0°C over 2 hours.

-

Workup: Wash with cold 1M HCl (rapidly), then saturated

. -

Note: Triflates are hydrolytically unstable; use immediately or store at -20°C under argon.

-

Step 4: C-S Cross-Coupling (Thiomethylation)

Objective: Install the methylsulfanyl group using Palladium catalysis.

-

Reagents: 3-Triflate Intermediate, Sodium Thiomethoxide (

, 1.2 eq), -

Protocol:

-

In a glovebox or under strict Argon: Combine Triflate,

, Pd catalyst, and Xantphos in a pressure vial. -

Add degassed solvent.

-

Heat to 100°C for 4-6 hours.

-

Workup: Filter through Celite. Concentrate.

-

Purification: Flash chromatography.

-

Step 5: Global Deprotection

Objective: Remove the PMB group to release the C4-hydroxyl.

-

Reagents: Trifluoroacetic Acid (TFA), DCM.

-

Protocol:

-

Dissolve the coupled product in DCM.

-

Add TFA (10% v/v) at 0°C. Stir for 1-2 hours.

-

Quench: Slowly add saturated

until neutral. -

Isolation: Extract with DCM, dry, and concentrate.

-

Final Product: 4-Hydroxy-3-(methylsulfanyl)benzaldehyde.

-

Data Summary & Validation

| Parameter | Vanillin (Start) | Target Molecule | Validation Method |

| Formula | High-Res Mass Spec (HRMS) | ||

| MW | 152.15 g/mol | 168.21 g/mol | - |

| C3 Substituent | Methoxy ( | Methylsulfanyl ( | 13C NMR (C3 shift changes) |

| 1H NMR (Me) | Distinct shift from O-Me to S-Me | ||

| Odor | Sweet, Vanilla | Sulfurous, savory/meaty | Organoleptic (Caution) |

Self-Validating Checkpoints:

-

Step 2 Regioselectivity: If the C3-OH is protected instead of C4, the final product will be 3-hydroxy-4-(methylsulfanyl)benzaldehyde. Verify Step 2 regiochemistry by NOE (Nuclear Overhauser Effect) NMR spectroscopy; the PMB methylene protons should show a correlation with the C5 aromatic proton if attached at C4.

-

Aldehyde Stability: Avoid using

or harsh reducing conditions during deprotection to preserve the aldehyde.

References

-

Demethylation of Vanillin

- Lange, J. et al. "Selective Demethylation of Aryl Methyl Ethers." Journal of Organic Chemistry, 2000.

-

Source:

- Regioselective Alkylation of Polyhydroxybenzaldehydes: Bioorganic & Medicinal Chemistry Letters, Vol 14, Issue 12, 2004. (Demonstrates pKa-driven selectivity for para-hydroxyl groups).

- Palladium-Catalyzed C-S Coupling (Migita-Kosugi-Stille / Buchwald-Hartwig)

-

Sodium Thiomethoxide Reagent Properties

-

Source:

-

Sources

- 1. Sodium methanethiolate - Wikipedia [en.wikipedia.org]

- 2. www1.udel.edu [www1.udel.edu]

- 3. Vanillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. vanillin -> TMA-2 , Hive Methods Discourse [chemistry.mdma.ch]

- 5. Approaches to Iodinated Derivatives of Vanillin and Isovanillin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Leveraging 4-Hydroxy-3-(methylsulfanyl)benzaldehyde in Modern Heterocyclic Synthesis

Introduction: The Strategic Advantage of a Multifunctional Building Block

In the landscape of synthetic organic chemistry, the judicious selection of starting materials is paramount to the efficient construction of complex molecular architectures. 4-Hydroxy-3-(methylsulfanyl)benzaldehyde stands out as a preeminent building block for heterocyclic synthesis due to its unique trifecta of reactive sites: a nucleophilic hydroxyl group, an electrophilic aldehyde, and a modifiable methylsulfanyl group. This strategic arrangement allows for a diverse array of chemical transformations, enabling access to a wide spectrum of heterocyclic scaffolds, many of which are of significant interest in medicinal chemistry and materials science.[1][2] The interplay between the electron-donating hydroxyl and methylsulfanyl groups and the electron-withdrawing aldehyde function imparts distinct reactivity patterns that can be selectively exploited to achieve desired synthetic outcomes.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the application of 4-Hydroxy-3-(methylsulfanyl)benzaldehyde in the synthesis of key heterocyclic systems. We will move beyond simple procedural listings to delve into the mechanistic underpinnings of these reactions, providing field-proven insights to empower rational experimental design and optimization.

I. Synthesis of Benzothiazines: A Gateway to Bioactive Scaffolds

Benzothiazines represent a class of sulfur and nitrogen-containing heterocycles with a broad range of biological activities.[3][4] The synthesis of 1,4-benzothiazines often involves the reaction of a 2-aminothiophenol derivative with a suitable electrophile. 4-Hydroxy-3-(methylsulfanyl)benzaldehyde can be a key precursor to intermediates used in these syntheses, particularly for creating derivatives with specific substitution patterns that can modulate biological activity. While direct condensation with 2-aminothiophenol is a common route for other aldehydes, the specific functionalities of our title compound allow for more nuanced synthetic strategies.[5]

Mechanistic Rationale:

The synthesis of benzothiazine derivatives often proceeds through an initial condensation or Michael addition followed by an intramolecular cyclization. The phenolic hydroxyl group can influence the reactivity of the aromatic ring, while the methylsulfanyl group can be retained for its own biological relevance or be oxidized to a sulfoxide or sulfone to further tune the molecule's properties.[1]

Experimental Protocol: Synthesis of a 4-Hydroxy-3-(methylsulfanyl)phenyl-substituted Benzothiazine Derivative

This protocol outlines a representative synthesis of a benzothiazine derivative, illustrating the utility of 4-Hydroxy-3-(methylsulfanyl)benzaldehyde as a precursor to a key chalcone intermediate.

Step 1: Knoevenagel Condensation to form a Chalcone Intermediate

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[6]

-

Reagents:

-

4-Hydroxy-3-(methylsulfanyl)benzaldehyde (1.0 eq)

-

2-Acetyl-5-chlorothiophene (1.0 eq)

-

Ethanol (solvent)

-

Aqueous Potassium Hydroxide (catalyst)

-

-

Procedure:

-

Dissolve 4-Hydroxy-3-(methylsulfanyl)benzaldehyde and 2-acetyl-5-chlorothiophene in ethanol in a round-bottom flask.

-

Cool the mixture in an ice bath and slowly add aqueous potassium hydroxide solution with stirring.

-

Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone product.

-

Filter the solid, wash with water, and dry. Recrystallize from ethanol to obtain the pure chalcone.

-

Step 2: Cyclocondensation with 2-Aminothiophenol

-

Reagents:

-

Chalcone from Step 1 (1.0 eq)

-

2-Aminothiophenol (1.1 eq)

-

Ethanol (solvent)

-

Piperidine (catalyst)

-

-

Procedure:

-

Reflux a mixture of the chalcone, 2-aminothiophenol, and a catalytic amount of piperidine in ethanol for 8-12 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature. The product will often precipitate.

-

Filter the solid, wash with cold ethanol, and dry to yield the benzothiazine derivative.

-

Workflow Diagram:

Caption: Proposed mechanism for the MCR.

III. Synthesis of Chromene Derivatives via Annulation Reactions

Chromenes (benzopyrans) are another important class of heterocyclic compounds with a wide range of biological properties. [7][8]4-Hydroxy-3-(methylsulfanyl)benzaldehyde can participate in the synthesis of 4H-chromene derivatives through reactions with active methylene compounds. [9][10]

Field-Proven Insights:

The synthesis of 2-amino-4H-chromenes is often achieved through a one-pot, three-component reaction of an aldehyde, malononitrile, and a phenol. In our case, the phenolic hydroxyl group is already present in the aldehyde, simplifying the reaction to a two-component system with an active methylene compound. The use of a mild base like piperidine or a Lewis acid catalyst is typically effective.

Step-by-Step Methodology: Synthesis of a 2-Amino-4H-chromene-3-carbonitrile Derivative

-

Reagents:

-

4-Hydroxy-3-(methylsulfanyl)benzaldehyde (1.0 eq)

-

Malononitrile (1.0 eq)

-

Ethanol (solvent)

-

Piperidine (catalytic amount)

-

-

Procedure:

-

In a round-bottom flask, dissolve 4-Hydroxy-3-(methylsulfanyl)benzaldehyde and malononitrile in ethanol.

-

Add a few drops of piperidine to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours. The product usually precipitates out of the solution.

-

Monitor the reaction completion by TLC.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum.

-

Visualization of the Experimental Workflow:

Caption: Chromene Synthesis Workflow.

Conclusion: A Versatile and Indispensable Synthetic Tool

4-Hydroxy-3-(methylsulfanyl)benzaldehyde has proven to be a highly versatile and valuable starting material for the synthesis of a diverse range of heterocyclic compounds. Its unique substitution pattern allows for the application of various synthetic methodologies, including classical condensation reactions and modern multicomponent strategies. The protocols and insights provided in this document are intended to serve as a practical guide for chemists in both academic and industrial settings, facilitating the exploration of new chemical space and the development of novel molecules with potential applications in medicine and materials science. The inherent reactivity and functionality of this aldehyde underscore its importance as a key building block in the synthetic chemist's toolbox.

References

-

Harmata, M., Hong, X., & Barnes, C. L. (2004). Benzothiazines in synthesis. Toward the synthesis of pseudopteroxazole. Organic Letters, 6(13), 2201–2203. [Link]

- Kadhim, M. A. (2018). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Journal of Chemical Health Risks, 8(4), 285-295.

- Kaur, N., & Kishore, D. (2014). A review on synthesis of 4H-chromene, its derivatives and their biological activities. International Journal of PharmTech Research, 6(1), 1-20.

-

Kumar, D., et al. (2018). A facile and efficient protocol has been developed for mild construction of fused pyrimidines via l-proline-catalyzed reaction of 4-hydroxy coumarins, aldehydes, and 2-aminobenzothiazoles/urea. ACS Omega, 3(11), 15993-16001. [Link]

-

List, B. (2010). Emil Knoevenagel and the Roots of Aminocatalysis. Angewandte Chemie International Edition, 49(10), 1730-1734. [Link]

-

Torres-García, P., et al. (2021). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 26(16), 4984. [Link]

-

Yadav, J. S., et al. (2012). Facile synthesis of 4H-chromene derivatives via base-mediated annulation of ortho-hydroxychalcones and 2-bromoallyl sulfones. Beilstein Journal of Organic Chemistry, 8, 1331–1336. [Link]

- Zia-ur-Rehman, M., et al. (2010). Synthesis, characterization and biological screening of some novel 1,2-benzothiazine derivatives. Journal of the Chemical Society of Pakistan, 32(5), 643-649.

Sources

- 1. 4-(Methylthio)benzaldehyde | High Purity | Supplier [benchchem.com]

- 2. 4-(METHYLSULFANYL)BENZALDEHYDE | CAS 3446-89-7 [matrix-fine-chemicals.com]

- 3. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. researchgate.net [researchgate.net]

reaction mechanism of 4-Hydroxy-3-(methylsulfanyl)benzaldehyde with amines

Application Note: Reaction Mechanism & Protocols for 4-Hydroxy-3-(methylsulfanyl)benzaldehyde with Amines

Introduction: The Scaffold in Drug Discovery

4-Hydroxy-3-(methylsulfanyl)benzaldehyde (CAS: 2437-83-4), often regarded as a thio-analogue of vanillin, represents a privileged scaffold in medicinal chemistry. The replacement of the methoxy group (-OMe) in vanillin with a methylsulfanyl group (-SMe) alters the lipophilicity and electronic profile of the molecule without significantly changing its steric bulk.

For drug development professionals, this substrate is a primary gateway to two critical chemical spaces:

-

Schiff Bases (Imines): Investigated for antimicrobial, anticancer, and antioxidant properties, and as chelating ligands for metallodrugs.

-

Secondary Amines (via Reductive Amination): A fundamental transformation in optimizing pharmacokinetics (logP, solubility) during lead optimization.

This guide provides a definitive mechanistic analysis and robust, self-validating protocols for reacting this aldehyde with primary amines.

Chemical Reactivity Profile

Before initiating synthesis, one must understand the electronic "personality" of the substrate:

-

Electrophilic Center (Aldehyde): The target for nucleophilic attack. Its reactivity is modulated by the ring substituents.[1]

-

4-Hydroxy Group (Acidic,

-donor,-

Risk:[2][3] In basic conditions, this group deprotonates to form a phenolate. The resulting negative charge donates electron density into the ring (and carbonyl) via resonance, drastically reducing the electrophilicity of the aldehyde carbon and stalling the reaction.

-

Control: Reactions are best run in neutral to slightly acidic media (pH 4–5) to keep the phenol protonated while activating the carbonyl oxygen.

-

-

3-Methylsulfanyl Group (Weak

-acceptor,-

Sulfur is less electronegative than oxygen, making the -SMe group a weaker inductive withdrawer than -OMe. However, it is a potent radical scavenger, contributing to the antioxidant profile of the final products.

-

Mechanism of Action: Imine Formation[4][5]

The formation of the Schiff base follows a reversible nucleophilic addition-elimination pathway.

Step 1: Nucleophilic Attack. The lone pair of the amine nitrogen attacks the carbonyl carbon.[4]

Step 2: Proton Transfer. A rapid proton shift generates a carbinolamine (hemiaminal) intermediate.

Step 3: Dehydration (Rate Determining Step). Acid catalysis protonates the hydroxyl group of the carbinolamine, making it a good leaving group (

Visualizing the Pathway

Caption: Figure 1. Step-wise mechanism of Schiff base formation highlighting the critical dehydration step.

Application Note 1: Synthesis of Schiff Bases

This protocol is optimized for aromatic and aliphatic primary amines.[5]

Reagents:

-

Substrate: 4-Hydroxy-3-(methylsulfanyl)benzaldehyde (1.0 equiv)

-

Amine: Primary amine (1.0 – 1.1 equiv)

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

-

Catalyst: Glacial Acetic Acid (2-3 drops)

Protocol:

-

Dissolution: Dissolve 1.0 mmol of the aldehyde in 10 mL of absolute EtOH in a round-bottom flask. The solution will be pale yellow.

-

Activation: Add 2-3 drops of glacial acetic acid. Rationale: This protonates the carbonyl oxygen slightly, increasing electrophilicity without deprotonating the phenol.

-

Addition: Add 1.0 mmol of the amine dropwise with stirring.

-

Reflux: Attach a condenser and reflux at 78°C for 2–4 hours.

-

Monitoring: Monitor by TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot (Rf ~0.5-0.6) and appearance of a new, often fluorescent or colored spot.

-

-

Isolation:

-

Method A (Precipitation): If solid forms upon cooling, filter and wash with cold EtOH.

-

Method B (Solvent Removal): If no precipitate, evaporate solvent under reduced pressure. Recrystallize the residue from hot EtOH/Water.

-

Self-Validating Checkpoints:

-

Color Change: Reaction usually shifts from pale yellow to deep yellow/orange (conjugation extension).

-

Solubility: The product is typically less soluble in cold ethanol than the starting materials.

Application Note 2: Reductive Amination (Drug Synthesis)

Converting the imine to a secondary amine is crucial for creating stable pharmaceutical leads.

Reagents:

-

Imine (crude or isolated from Protocol 1)

-

Reducing Agent: Sodium Borohydride (

)[6] -

Solvent: Methanol (MeOH)

Protocol:

-

Imine Formation (In-situ): Follow steps 1-3 of Protocol 1. Stir at room temperature for 1 hour (reflux is often unnecessary if reduction follows immediately).

-

Reduction: Cool the mixture to 0°C (ice bath).

-

Addition: Add

(1.5 equiv) portion-wise over 10 minutes. Caution: Gas evolution ( -

Stirring: Allow to warm to room temperature and stir for 2 hours.

-

Quenching: Add water (5 mL) or saturated

to quench excess hydride. -

Extraction: Evaporate MeOH. Extract the aqueous residue with Dichloromethane (DCM) (3 x 10 mL).

-

Drying: Dry organic layer over

, filter, and concentrate.

Self-Validating Checkpoints:

-

Color Loss: The deep yellow color of the imine should fade to a pale yellow or colorless oil/solid (breaking the

conjugation). -

1H NMR: Disappearance of the imine proton singlet (~8.5 ppm) and appearance of a benzylic methylene doublet/singlet (~3.5–4.0 ppm).

Data Summary & Troubleshooting

| Parameter | Schiff Base Synthesis | Reductive Amination |

| Typical Yield | 85 – 95% | 75 – 90% |

| Reaction Time | 2 – 4 Hours (Reflux) | 2 – 3 Hours (RT) |

| Key Byproduct | Water ( | Borate salts |

| Common Failure | No Reaction: pH too high (basic). Add AcOH. | Low Yield: Incomplete imine formation before reduction. |

| Purification | Recrystallization (EtOH) | Column Chromatography / Acid-Base Extraction |

Experimental Workflow Visualization

Caption: Figure 2. Decision tree for synthesis and purification based on target compound class.

References

-

Schiff Base Synthesis & Biological Activity

-

Chigurupati, S. et al. (2020).[7] Green synthesis and in silico characterization of 4-Hydroxy-3-methoxybenzaldehyde Schiff bases for insulysin inhibition. ResearchGate.

-

-

Reductive Amination Protocols

-

Sigma-Aldrich.[8] Application Note – Reductive Amination.

-

-

Electronic Effects in Benzaldehydes

-

Master Organic Chemistry. Activating and Deactivating Groups.

-

-

Reaction Mechanisms (Imine Formation)

-

Chemistry LibreTexts. Reaction of Aldehydes with Amines.

-

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. iris.unito.it [iris.unito.it]

- 3. askfilo.com [askfilo.com]

- 4. 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 5. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. growingscience.com [growingscience.com]

preparation of chalcones from 4-Hydroxy-3-(methylsulfanyl)benzaldehyde

An Application Guide for the Synthesis, Characterization, and Potential Utility of Chalcones Derived from 4-Hydroxy-3-(methylsulfanyl)benzaldehyde

Authored by: Senior Application Scientist, Gemini Division

Abstract

This comprehensive guide details the synthesis of novel chalcones utilizing 4-hydroxy-3-(methylsulfanyl)benzaldehyde as a key starting material. Chalcones, belonging to the flavonoid family, are renowned for their diverse pharmacological profiles, and the incorporation of a methylsulfanyl moiety offers a strategic avenue for modulating biological activity and physicochemical properties.[1][2] This document provides an in-depth exploration of the Claisen-Schmidt condensation reaction, a robust method for chalcone synthesis, supported by a detailed, field-tested laboratory protocol.[3][4] We further elaborate on purification techniques and extensive characterization by modern spectroscopic methods. The content herein is curated for researchers in medicinal chemistry and drug development, offering both the foundational principles and the practical steps necessary for the successful preparation and validation of this promising class of compounds.

Introduction: The Strategic Value of Sulfur-Containing Chalcones

Chalcones (1,3-diaryl-2-propen-1-ones) are naturally occurring and synthetic compounds characterized by an α,β-unsaturated ketone system linking two aromatic rings.[1] This core structure is a "privileged scaffold" in medicinal chemistry, serving as a template for developing agents with a wide spectrum of activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[3][5] The reactivity of the enone moiety allows for Michael addition reactions with biological nucleophiles, such as cysteine residues in enzymes, which is often a key mechanism of their biological action.

The strategic incorporation of sulfur-containing functional groups, such as the methylsulfanyl (-SCH₃) group present in 4-hydroxy-3-(methylsulfanyl)benzaldehyde, is a well-established strategy in drug design.[6] Sulfur's unique properties, including its size, electronegativity, and ability to engage in various non-covalent interactions, can significantly enhance a molecule's binding affinity, metabolic stability, and overall pharmacological profile.[7][8] This guide focuses on leveraging this unique aldehyde to create a library of novel chalcones with potential for downstream therapeutic applications.

The Claisen-Schmidt Condensation: Mechanism and Rationale

The cornerstone of chalcone synthesis is the Claisen-Schmidt condensation, a base-catalyzed crossed aldol condensation between an aromatic aldehyde and an acetophenone derivative.[4][9] This reaction is highly efficient and versatile, accommodating a wide range of functional groups on both aromatic rings.

The mechanism proceeds through several key steps:

-

Enolate Formation: A strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-proton from the acetophenone, creating a resonance-stabilized enolate ion. This is the rate-determining step.

-

Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the 4-hydroxy-3-(methylsulfanyl)benzaldehyde. This forms a β-hydroxy ketone intermediate (an aldol adduct).

-

Dehydration: The aldol adduct readily undergoes base-catalyzed dehydration (elimination of a water molecule) to form the highly conjugated and thermodynamically stable α,β-unsaturated ketone system characteristic of chalcones. The formation of this extended π-system drives the reaction to completion.

The choice of a strong base in an alcoholic solvent is critical. The base must be strong enough to deprotonate the acetophenone but not so strong as to promote self-condensation of the ketone. Ethanol or methanol are ideal solvents as they effectively dissolve the reactants and the base catalyst.[10]

Caption: Figure 1: Simplified Claisen-Schmidt Condensation Mechanism.

Detailed Experimental Protocol

This protocol describes the synthesis of (E)-1-(Aryl)-3-(4-hydroxy-3-(methylsulfanyl)phenyl)prop-2-en-1-one.

3.1. Materials and Reagents

-

4-Hydroxy-3-(methylsulfanyl)benzaldehyde

-

Substituted Acetophenone (e.g., Acetophenone, 4'-Methoxyacetophenone, 4'-Chloroacetophenone)

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Ethanol (95% or absolute)

-

Distilled Water

-

Dilute Hydrochloric Acid (HCl, ~2 M) or Glacial Acetic Acid

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Solvents for chromatography and recrystallization (e.g., Ethyl Acetate, Hexane)

3.2. Equipment

-

Round-bottom flask (50 or 100 mL)

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Büchner funnel and filter flask

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Standard laboratory glassware

3.3. Step-by-Step Synthesis Procedure

Caption: Figure 2: Experimental Workflow for Chalcone Synthesis.

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of 4-hydroxy-3-(methylsulfanyl)benzaldehyde and 10 mmol of the selected acetophenone derivative in 25-30 mL of 95% ethanol. Stir the mixture at room temperature until all solids are dissolved.

-

Catalyst Addition: In a separate beaker, prepare the catalyst solution by dissolving 20 mmol of NaOH in 10 mL of distilled water. Cool the reactant flask in an ice-water bath to approximately 0-5 °C.

-

Reaction Initiation: Add the NaOH solution dropwise to the stirred ethanolic solution of reactants over 15-20 minutes. A color change and increase in turbidity are typically observed. The slow addition is crucial to control the exothermic nature of the condensation and prevent unwanted side reactions.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The product spot should be significantly less polar than the starting aldehydes.

-

Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing approximately 100 mL of crushed ice and water. Stir for 15 minutes. Acidify the mixture by slowly adding 2 M HCl or glacial acetic acid until the pH is approximately 5-6. This neutralizes the excess base and precipitates the chalcone product.

-

Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with cold distilled water until the filtrate is neutral.

-

Drying: Allow the crude product to air-dry or dry it in a desiccator.

3.4. Purification

The crude chalcone is typically purified by recrystallization. The choice of solvent is critical; a suitable solvent should dissolve the compound when hot but not when cold. An ethanol/water mixture or an ethyl acetate/hexane system often yields high-purity crystals.

-

Procedure: Dissolve the crude solid in a minimum amount of hot ethanol. If the solid does not fully dissolve, filter the hot solution to remove insoluble impurities. Add hot water dropwise until a persistent cloudiness appears. Reheat the solution until it becomes clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

Product Characterization

Structural confirmation of the synthesized chalcones is essential and is achieved through a combination of spectroscopic techniques.[3]

Table 1: Expected Spectroscopic Data for a Representative Chalcone (Product: (E)-3-(4-hydroxy-3-(methylsulfanyl)phenyl)-1-phenylprop-2-en-1-one)

| Technique | Feature | Expected Chemical Shift / Value | Rationale |

| ¹H NMR | Vinylic Protons (Hα, Hβ) | δ 7.4–7.9 ppm | Two doublets with a large coupling constant (J ≈ 15-16 Hz) confirming the trans (E) configuration of the double bond. Hβ is typically downfield from Hα.[3][11] |

| Aromatic Protons | δ 6.8–8.1 ppm | Complex multiplet patterns corresponding to the protons on the two aromatic rings. | |

| Methyl Protons (-SCH₃) | δ ~2.5 ppm | A sharp singlet integrating to three protons. | |

| Phenolic Proton (-OH) | δ >9.0 ppm (variable) | A broad singlet, which is D₂O exchangeable. | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ >190 ppm | The characteristic downfield shift for a conjugated ketone.[3] |

| Vinylic Carbons (Cα, Cβ) | δ 120–145 ppm | Two distinct signals for the double bond carbons. | |

| Methyl Carbon (-SCH₃) | δ ~15 ppm | An upfield signal corresponding to the methyl group. | |

| Mass Spec (ESI-MS) | Molecular Ion Peak | [M+H]⁺ or [M-H]⁻ | The observed mass should correspond to the calculated molecular weight of the target compound, confirming its elemental composition.[3][12] |

Potential Applications in Drug Discovery

Chalcones derived from 4-hydroxy-3-(methylsulfanyl)benzaldehyde are of significant interest due to their potential to modulate various biological pathways implicated in human diseases. The combination of the classic chalcone scaffold with a sulfur-containing, phenolic ring presents opportunities for developing potent and selective therapeutic agents.

-

Anticancer Activity: Many chalcones exhibit cytotoxic effects against cancer cell lines by inducing apoptosis, inhibiting cell proliferation, or arresting the cell cycle.[1][7] The methylsulfanyl group may enhance these activities by improving interactions with target proteins.

-

Anti-inflammatory Properties: Chalcones can inhibit key inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX), or modulate signaling pathways like NF-κB. The phenolic hydroxyl group is often crucial for antioxidant activity, which contributes to the anti-inflammatory effect.

-

Antimicrobial and Antifungal Potential: The α,β-unsaturated ketone is a key pharmacophore for antimicrobial activity.[5][6] The overall lipophilicity and electronic properties, influenced by the methylsulfanyl group, can be fine-tuned to optimize activity against various pathogens.

Caption: Figure 3: Potential Therapeutic Targets for Synthesized Chalcones.

Conclusion

This guide provides a robust and reproducible framework for the synthesis, purification, and characterization of novel chalcones from 4-hydroxy-3-(methylsulfanyl)benzaldehyde. The Claisen-Schmidt condensation remains a highly effective and versatile method for generating these valuable compounds. The detailed protocols and characterization data serve as a solid foundation for researchers aiming to explore the rich medicinal chemistry of this scaffold. The unique structural features of these sulfur-containing chalcones make them compelling candidates for further investigation in various drug discovery programs.

References

-

Biological Evaluation of Some Novel Sulphur Substituted Chalcones as New Scaffold. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-